Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)-
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Overview
Description
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)- is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)- typically involves multiple steps:
Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenolic compound, such as 5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenol, under basic conditions to form the azo compound.
Acetylation: The final step involves acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of such compounds often involves large-scale batch or continuous processes, with careful control of reaction conditions to ensure high yield and purity. Solvents, catalysts, and temperature control are critical factors in these processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hydroxy groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)- has various applications in scientific research:
Chemistry: Used as a dye or pigment in various chemical processes.
Biology: Potential use in staining biological specimens.
Medicine: Investigated for potential therapeutic properties.
Industry: Used in the manufacture of colored materials and coatings.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can interact with various molecular targets. The exact mechanism may involve:
Binding to proteins: The azo group can form covalent bonds with amino acid residues.
Pathways involved: Interaction with cellular pathways related to oxidative stress or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- **Acetamide, N-(2-((2-chloro-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)-
- **Acetamide, N-(2-((2-fluoro-4,6-dinitrophenyl)azo)-5-((2-hydroxy-3-methoxypropyl)amino)-4-methoxyphenyl)-
Uniqueness
The presence of the bromo group and the specific substitution pattern on the phenyl rings make this compound unique. These structural features can influence its reactivity and applications.
Properties
CAS No. |
35074-30-7 |
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Molecular Formula |
C19H21BrN6O8 |
Molecular Weight |
541.3 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C19H21BrN6O8/c1-10(27)22-14-6-16(21-8-12(28)9-33-2)18(34-3)7-15(14)23-24-19-13(20)4-11(25(29)30)5-17(19)26(31)32/h4-7,12,21,28H,8-9H2,1-3H3,(H,22,27) |
InChI Key |
CNSSFLHYPQHHJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)NCC(COC)O |
Origin of Product |
United States |
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